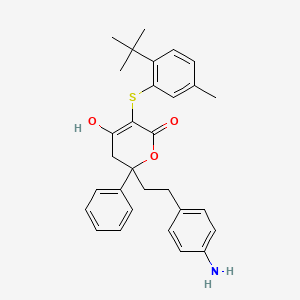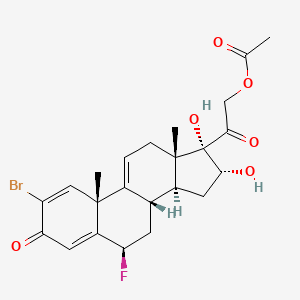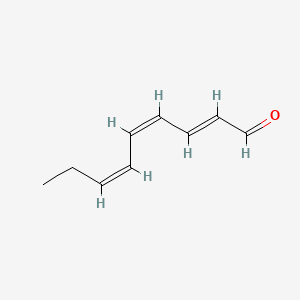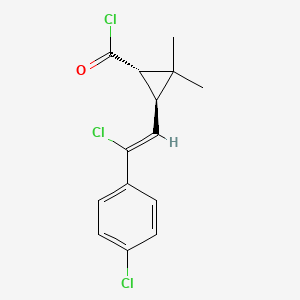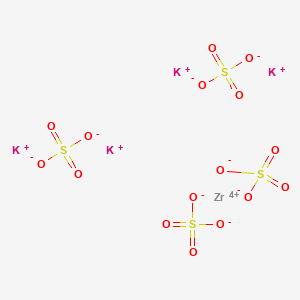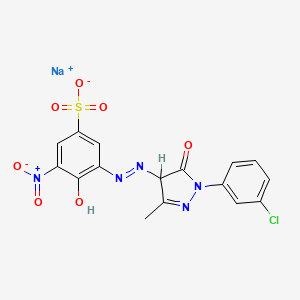![molecular formula C57H84O6 B12713518 1,1'-[Isopropylidenebis(p-phenyleneoxy)]bis[3-[2,4,6-tri-sec-butylphenoxy]propan-2-ol] CAS No. 94200-41-6](/img/structure/B12713518.png)
1,1'-[Isopropylidenebis(p-phenyleneoxy)]bis[3-[2,4,6-tri-sec-butylphenoxy]propan-2-ol]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-[Isopropylidenebis(p-phenyleneoxy)]bis[3-[2,4,6-tri-sec-butylphenoxy]propan-2-ol] is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a central isopropylidene group flanked by p-phenyleneoxy groups, which are further connected to tri-sec-butylphenoxy groups via propan-2-ol linkages.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Isopropylidenebis(p-phenyleneoxy)]bis[3-[2,4,6-tri-sec-butylphenoxy]propan-2-ol] typically involves multi-step organic reactions The process begins with the preparation of the isopropylidene bisphenol intermediate, which is then reacted with p-phenyleneoxy groups under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and advanced purification methods to ensure the purity and yield of the final product. The reaction conditions are optimized to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
1,1’-[Isopropylidenebis(p-phenyleneoxy)]bis[3-[2,4,6-tri-sec-butylphenoxy]propan-2-ol] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes, depending on the reagents used.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like halides (Cl⁻, Br⁻) and alkoxides (RO⁻) are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
科学的研究の応用
1,1’-[Isopropylidenebis(p-phenyleneoxy)]bis[3-[2,4,6-tri-sec-butylphenoxy]propan-2-ol] has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of advanced materials, coatings, and adhesives due to its unique structural properties.
作用機序
The mechanism of action of 1,1’-[Isopropylidenebis(p-phenyleneoxy)]bis[3-[2,4,6-tri-sec-butylphenoxy]propan-2-ol] involves its interaction with specific molecular targets and pathways. The compound’s bulky structure allows it to fit into enzyme active sites, potentially inhibiting their activity. Additionally, its phenolic groups can participate in redox reactions, contributing to its antioxidant properties.
類似化合物との比較
Similar Compounds
- 1,1’-[Isopropylidenebis(p-phenyleneoxy)]bis[3-mercaptopropan-2-ol]
- 1,1’-[Isopropylidenebis(p-phenyleneoxy)]bis[3-chloropropan-2-ol]
- 1,1’-[Isopropylidenebis(p-phenyleneoxy)]bis[3-bromopropan-2-ol]
Uniqueness
1,1’-[Isopropylidenebis(p-phenyleneoxy)]bis[3-[2,4,6-tri-sec-butylphenoxy]propan-2-ol] stands out due to its tri-sec-butylphenoxy groups, which impart unique steric and electronic properties. These groups enhance the compound’s stability and reactivity, making it suitable for specialized applications in research and industry.
特性
CAS番号 |
94200-41-6 |
|---|---|
分子式 |
C57H84O6 |
分子量 |
865.3 g/mol |
IUPAC名 |
1-[4-[2-[4-[2-hydroxy-3-[2,4,6-tri(butan-2-yl)phenoxy]propoxy]phenyl]propan-2-yl]phenoxy]-3-[2,4,6-tri(butan-2-yl)phenoxy]propan-2-ol |
InChI |
InChI=1S/C57H84O6/c1-15-37(7)43-29-51(39(9)17-3)55(52(30-43)40(10)18-4)62-35-47(58)33-60-49-25-21-45(22-26-49)57(13,14)46-23-27-50(28-24-46)61-34-48(59)36-63-56-53(41(11)19-5)31-44(38(8)16-2)32-54(56)42(12)20-6/h21-32,37-42,47-48,58-59H,15-20,33-36H2,1-14H3 |
InChIキー |
SLDYGTLMRKOBSY-UHFFFAOYSA-N |
正規SMILES |
CCC(C)C1=CC(=C(C(=C1)C(C)CC)OCC(COC2=CC=C(C=C2)C(C)(C)C3=CC=C(C=C3)OCC(COC4=C(C=C(C=C4C(C)CC)C(C)CC)C(C)CC)O)O)C(C)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,5-Bis[[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy]benzenesulfonic acid;piperazine](/img/structure/B12713443.png)


